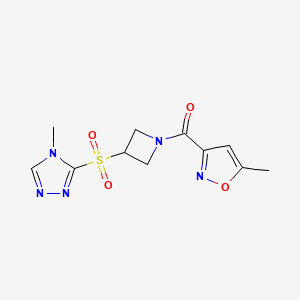
(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C11H13N5O4S and its molecular weight is 311.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a novel organic molecule that combines various pharmacologically relevant moieties, particularly the triazole and isoxazole rings. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy with similar compounds.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. The triazole ring is known for its role as an enzyme inhibitor, particularly in the context of antifungal and antibacterial activities. The sulfonyl group enhances the compound's solubility and bioavailability, facilitating interaction with biological targets .
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For example:
- Antifungal Activity : The compound has shown promising antifungal effects against various fungal strains, including Aspergillus species. In vitro studies demonstrated that derivatives with similar structures possess minimum inhibitory concentrations (MIC) comparable to established antifungal agents .
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives. For instance:
- Cell Line Studies : Compounds similar to the target molecule have been tested against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), revealing IC50 values indicating potent cytotoxicity . The presence of the triazole ring in these compounds is critical for their anticancer activity.
Comparative Analysis
To understand the unique properties of this compound, it can be compared with other triazole-based derivatives:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Triazole A | Structure A | MIC: 0.125 μg/mL against S. aureus | IC50: 43.4 μM against T47D |
| Triazole B | Structure B | MIC: 0.046 μM against MRSA | IC50: 27.3 μM against HCT-116 |
| Target Compound | C18H17N5O4S | MIC: Not yet determined | IC50: Not yet determined |
Case Studies
- Antifungal Screening : A study evaluated various triazole derivatives for their antifungal properties against Candida albicans, finding that modifications in the triazole structure significantly influenced activity levels. The target compound's structural features suggest it may exhibit similar or enhanced antifungal effects .
- Anticancer Efficacy : Another investigation into triazole-thione hybrids revealed substantial cytotoxic effects against multiple cancer cell lines, indicating that incorporating diverse functional groups could enhance therapeutic efficacy . The target compound's design aligns with these findings, suggesting it may also possess significant anticancer properties.
科学研究应用
Chemistry
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new chemical entities with desired properties.
Biology
Research has indicated that this compound may act as an enzyme inhibitor, interacting with various biological macromolecules. The triazole moiety is particularly noted for its ability to bind to enzyme active sites, potentially blocking substrate access and inhibiting enzymatic activity.
Medicine
Numerous studies have explored the therapeutic potential of this compound:
- Antibacterial Activity : Investigations have shown that derivatives of triazole compounds exhibit significant antibacterial properties against various pathogens .
- Antifungal Activity : The compound has been studied for its efficacy against fungal infections, with promising results indicating its potential as an antifungal agent .
- Anticancer Properties : Research has highlighted the anticancer activities of triazole derivatives, suggesting that this compound may inhibit cancer cell proliferation through specific molecular interactions .
Material Science
The compound's unique chemical structure makes it suitable for developing new materials with specialized properties. It can be utilized in creating polymers and coatings that exhibit enhanced performance characteristics.
属性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4S/c1-7-3-9(14-20-7)10(17)16-4-8(5-16)21(18,19)11-13-12-6-15(11)2/h3,6,8H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLJNYRXHVGKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













